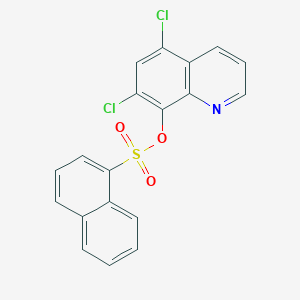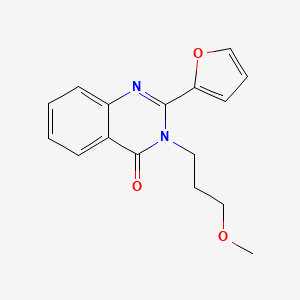
5,7-Dichloroquinolin-8-yl naphthalene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloroquinolin-8-yl naphthalene-1-sulfonate is a chemical compound that combines the structural features of quinoline and naphthalene sulfonate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloroquinolin-8-yl naphthalene-1-sulfonate typically involves the reaction of 5,7-dichloroquinoline with naphthalene-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonate ester linkage. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or chloroform, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloroquinolin-8-yl naphthalene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline moiety can be oxidized or reduced, leading to different derivatives with altered electronic properties.
Hydrolysis: The sulfonate ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and quinoline derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, thiols, or primary amines can be used in the presence of a catalyst like copper(I) iodide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution Reactions: Products include substituted quinoline derivatives with various functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the quinoline moiety.
Hydrolysis: Products include naphthalene-1-sulfonic acid and 5,7-dichloroquinoline.
Scientific Research Applications
5,7-Dichloroquinolin-8-yl naphthalene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its antimicrobial and anticancer activities, leveraging the bioactive properties of both quinoline and naphthalene sulfonate moieties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5,7-Dichloroquinolin-8-yl naphthalene-1-sulfonate involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, disrupting their normal function. The quinoline moiety can intercalate into DNA, while the naphthalene sulfonate group can interact with protein surfaces, leading to inhibition of enzymatic activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: Shares the quinoline core but lacks the naphthalene sulfonate group.
Naphthalene-1-sulfonic acid: Contains the sulfonate group but lacks the quinoline moiety.
Chloroxine: A related compound with antimicrobial properties, containing a similar quinoline structure.
Uniqueness
5,7-Dichloroquinolin-8-yl naphthalene-1-sulfonate is unique due to the combination of the quinoline and naphthalene sulfonate structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to its individual components.
Properties
Molecular Formula |
C19H11Cl2NO3S |
|---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
(5,7-dichloroquinolin-8-yl) naphthalene-1-sulfonate |
InChI |
InChI=1S/C19H11Cl2NO3S/c20-15-11-16(21)19(18-14(15)8-4-10-22-18)25-26(23,24)17-9-3-6-12-5-1-2-7-13(12)17/h1-11H |
InChI Key |
IZPASKJEGDKDPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)OC3=C(C=C(C4=C3N=CC=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11518350.png)
![N-[2-({[(2,6-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-YL]-2-fluorobenzamide](/img/structure/B11518356.png)
![6-Amino-4-(1,3-benzodioxol-5-yl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11518358.png)
![2-[(1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B11518361.png)
![Methyl 6-[(cyclohexylcarbonyl)amino]-1,3-benzodioxole-5-carboxylate](/img/structure/B11518362.png)


![2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11518380.png)

![2-methoxy-4-[(E)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B11518400.png)
![ethyl 4-[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11518408.png)
![Imidazo[4,5-d]imidazole-2,5-dione, perhydro-1,6-dimethyl-3,4-bis(1-piperidylmethyl)-](/img/structure/B11518414.png)
![N-[4-(methoxymethyl)-6-methyl-2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-yl]benzamide](/img/structure/B11518415.png)
![methyl 5-hydroxy-2-methyl-1-{2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl}-1H-indole-3-carboxylate](/img/structure/B11518422.png)
